Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate is a complex organic compound belonging to the benzofuran family, which is characterized by a fused benzene and furan ring structure. This compound is notable for its bromine substitution at the 7-position and a carboxylate group at the 2-position. The presence of these functional groups imparts unique chemical properties and potential biological activities, making it of interest in medicinal chemistry and organic synthesis.
Benzofuran derivatives, including ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate, can be synthesized from various natural sources or through chemical synthesis methods. They are often derived from naturally occurring compounds found in plants and fungi, which serve as precursors for synthetic modifications aimed at enhancing their pharmacological properties.
Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate can be classified as follows:
The synthesis of ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate typically involves several key steps:
The molecular structure of ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate features:
Key structural data may include:
Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate often involves interactions with biological targets such as enzymes or receptors. For instance:
Data from studies indicate that certain derivatives show significant inhibitory effects against cancer cell lines, suggesting that structural modifications can lead to enhanced biological activity.
Key chemical properties include:
Relevant analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed to confirm structure and purity .
Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate has potential applications in various scientific fields:
The benzofuran heterocyclic system—comprising a fused benzene and furan ring—serves as a privileged scaffold in medicinal chemistry due to its distinctive electronic properties and structural versatility. This planar, aromatic framework facilitates π-π stacking interactions with biological targets while allowing extensive substituent modifications that fine-tune pharmacological profiles [1] [8]. Approximately 65% of marketed anticancer drugs incorporate heterocycles like benzofuran, underscoring their therapeutic relevance [1]. Natural derivatives (e.g., ailanthoidol, rocaglamide) exhibit potent anticancer, antimicrobial, and anti-inflammatory activities, attributed to the benzofuran core’s capacity to engage cellular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions [8]. Synthetic modifications at positions 2, 3, and 7 further enhance binding affinity and selectivity, enabling optimization for specific disease pathways [5].
Table 1: Bioactive Benzofuran Derivatives and Their Therapeutic Applications
Compound | Substituents | Biological Activity | Source/Application |
---|---|---|---|
Amiodarone | Diethylaminoethoxy, iodine | Antiarrhythmic, Antifungal | Clinical drug [10] |
Fruquintinib | Trifluoroethyl, quinoline | Anticancer (VEGFR-2 inhibitor) | Approved for colorectal cancer [5] |
Ailanthoidol | Hydroxyphenyl | Antioxidant, Anticancer | Natural product [8] |
Egonol | Hydroxy, prenyl | Antimicrobial | Synthetic/Natural analog [10] |
Halogenation of benzofuran derivatives emerged as a pivotal strategy to enhance bioactivity and metabolic stability. Early developments featured iodine in amiodarone (1960s), where the halogen’s electron-withdrawing effects improved membrane permeability and amplified calcium flux disruption in fungal cells [10]. Subsequent research revealed bromine’s superiority for electronic modulation and covalent binding: its intermediate size and polarizability optimally disrupt target protein dynamics . Concurrently, esterification at C-2—notably ethyl esters—proved critical for bioavailability. Ethyl esters act as prodrug moieties, hydrolyzing in vivo to active acids while balancing lipophilicity for cellular uptake [7] [10]. Seminal work by Masubuchi et al. (2001–2003) demonstrated that O-alkylamino derivatives of ethyl 2-benzofurancarboxylates (e.g., RO-09-4609) inhibit fungal N-myristoyltransferase, establishing halogenated carboxylates as antifungal leads [10].
Table 2: Evolution of Key Halogenated Benzofuran Carboxylates
Time Period | Compound Class | Innovation | Impact |
---|---|---|---|
1960s | Iodinated (Amiodarone) | First benzofuran antiarrhythmic | Revealed Ca²⁺ flux modulation [10] |
1990s–2000s | Brominated esters (Kossakowski et al.) | Dibromoacetyl derivatives | Antifungal vs. Candida spp. [10] |
2010s | Fluoroalkyl (Fruquintinib) | Trifluoroethyl group for VEGFR-2 inhibition | Expanded anticancer applications [5] |
2020s | Bromomethyl (e.g., EVT-440730) | 7-Bromo-3-methyl motifs | Optimized kinase inhibition |
Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate (CAS 32565-17-6) embodies strategic molecular design principles for oncology and infectious disease applications. The 7-bromo substituent imposes electronic distortion on the benzofuran ring, enhancing DNA intercalation and topoisomerase inhibition observed in analogs like ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate [10]. Concurrently, the 3-methyl group sterically blocks metabolic oxidation at this position, prolonging half-life—a feature validated in 3-methylbenzofuran carbohydrazide derivatives exhibiting IC₅₀ = 0.49–47.02 μM against lung cancer lines [5]. The ethyl ester at C-2 ensures optimal log P values (∼2.5–3.5) for passive diffusion, as demonstrated in cellular uptake studies of analogs like ethyl benzofuran-2-carboxylate [7] [10]. This trifecta of modifications synergizes to target multiple oncogenic pathways:
Synthetic accessibility further prioritizes this scaffold: the compound is prepared via cyclization of 7-bromo-2-hydroxyacetophenone with ethyl bromoacetate/K₂CO₃ in DMF, followed by recrystallization (87% yield) . Commercial availability (e.g., EVT-440730) accelerates derivatization for structure-activity relationship studies, positioning it as a versatile intermediate for next-generation benzofuran therapeutics .
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 10606-14-1